N-(2-hydroxy-3-oxo-3,4-dihydroquinoxalin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
Properties
Molecular Formula |
C19H20N4O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C19H20N4O4/c24-16(12-19(5-9-27-10-6-19)23-7-1-2-8-23)20-13-3-4-14-15(11-13)22-18(26)17(25)21-14/h1-4,7-8,11H,5-6,9-10,12H2,(H,20,24)(H,21,25)(H,22,26) |
InChI Key |
JNWUMGAYFSZVIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinoxaline Core
The quinoxaline moiety is synthesized via condensation of 1,2-diamines with oxalate derivatives. A representative method involves reacting N-methyl-1,2-phenylenediamine with diethyl oxalate under acidic conditions to form 1-methyl-3,4-dihydroquinoxaline-2,3-dione . Subsequent treatment with phosphorus oxychloride (POCl₃) at 110°C generates the reactive 3-chloro-1-methylquinoxalin-2-one intermediate . Chlorination is critical for enabling nucleophilic substitution at the 3-position, which later facilitates attachment of the acetamide side chain.
Crystallographic studies confirm that the dihydroquinoxalinone structure adopts a planar conformation, with intramolecular hydrogen bonding between the hydroxyl and carbonyl groups stabilizing the keto-enol tautomer. This structural feature enhances electrophilicity at the 6-position, directing subsequent functionalization.
Preparation of the Tetrahydropyran-Pyrrole Subunit
The tetrahydropyran ring bearing a pyrrole group is constructed via a two-step sequence. First, tetrahydropyran-4-one undergoes nucleophilic addition with pyrrole using a Grignard reagent, followed by acid-catalyzed cyclization to form 4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran. Alternatively, Suzuki-Miyaura coupling between 4-bromotetrahydropyran and pyrrole-1-boronic acid in the presence of PdCl₂(dppf) achieves higher regioselectivity (78% yield) .
Table 1: Comparison of Tetrahydropyran-Pyrrole Synthesis Methods
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Grignard Addition | Mg, H₂SO₄ | THF | 0°C → rt | 65 |
| Suzuki-Miyaura Coupling | PdCl₂(dppf), K₂CO₃ | DMF/H₂O | 80°C | 78 |
The Suzuki route is preferred for scalability, as it avoids moisture-sensitive reagents and provides consistent stereochemical outcomes .
Acetamide Bridge Formation
The acetamide linker is introduced via coupling of 2-(4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid with the quinoxaline amine. Activation of the carboxylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dimethylformamide (DMF) achieves 82% conversion. Triethylamine is added to scavenge HCl, preventing protonation of the amine nucleophile.
Alternative approaches employ mixed anhydride intermediates generated from ethyl chloroformate, though these methods show lower efficiency (57% yield) due to competing side reactions . Kinetic studies reveal that HATU-mediated coupling proceeds via a concerted mechanism, minimizing racemization at the tetrahydropyran stereocenter.
Final Coupling and Global Deprotection
In the convergent synthesis route, the quinoxaline chloroimidate intermediate undergoes nucleophilic displacement with the tetrahydropyran-pyrrole acetamide subunit. Reaction in toluene at 60°C with diisopropylethylamine (DIPEA) as a base affords the coupled product in 70% yield . Final deprotection of the hydroxyl group is achieved via hydrogenolysis using Pd/C under H₂ atmosphere, though mild acidic conditions (HCl in dioxane) are also effective .
Critical Parameters:
-
Solvent Polarity: DMF enhances solubility of intermediates but complicates purification. Ethyl acetate/hexane mixtures (3:1) are optimal for recrystallization .
-
Catalyst Loading: PdCl₂(dppf) at 0.1 equivalents balances cost and reaction rate .
-
Temperature Control: Exothermic amide couplings require cooling to 0°C during reagent addition.
Optimization Challenges and Solutions
A major bottleneck is the low yield (30%) observed during Suzuki coupling of brominated tetrahydropyran derivatives, attributed to steric hindrance from the pyrrole substituent . Screening of ligands identified JohnPhos (2-biphenyl-di-tert-butylphosphine) as superior to dppf, increasing yield to 68% by enhancing oxidative addition kinetics .
Impurity profiling via HPLC-MS revealed diastereomeric byproducts arising from epimerization at the tetrahydropyran 4-position. Implementing low-temperature (−5°C) quench protocols and replacing triethylamine with Hunig’s base (DIPEA) reduced epimerization from 12% to <2% .
Scale-Up Considerations
Kilogram-scale production requires modifications to batch processes:
-
Continuous Flow Synthesis: Microreactors enable precise control of exothermic chlorination steps, improving safety and reproducibility .
-
Solvent Recycling: Ethyl acetate is recovered via fractional distillation, reducing waste by 40%.
-
Catalyst Recovery: Pd residues are captured using silica-supported thiourea resins, achieving >95% metal recovery .
Process analytical technology (PAT) tools like in-line FTIR are critical for monitoring intermediate formation, particularly during amide coupling where premature crystallization can stall reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the quinoxaline core.
Reduction: Reduction reactions might target the carbonyl groups in the quinoxaline core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, docking studies suggest that derivatives of quinoxaline can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammation pathways. This suggests that N-(2-hydroxy-3-oxo-3,4-dihydroquinoxalin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide could be explored for its potential to alleviate inflammatory conditions .
Anticancer Potential
The compound's structural motifs are reminiscent of known anticancer agents. Studies have shown that quinoxaline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary investigations into the compound's cytotoxicity against various cancer cell lines are warranted to establish its efficacy and mechanism of action.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of quinoxaline derivatives. These compounds may offer protection against neurodegeneration by modulating oxidative stress and apoptosis pathways. Future studies could explore the neuroprotective potential of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The quinoxaline core could participate in π-π stacking interactions, while the pyrrole and tetrahydropyran moieties might engage in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Structural Features
The target compound shares functional motifs with several acetamide and heterocyclic derivatives reported in the literature. Key structural comparisons include:
Key Observations :
- Quinoxaline Derivatives: The target compound and 4a (from ) both utilize a quinoxaline backbone. However, 4a incorporates a 2,3-diphenyl substitution and a thio-linked pyrimidine group, which may enhance hydrophobic interactions compared to the target’s hydroxy-oxo and pyrrole substituents .
- Pyran-Based Analogues: Compound 11a () shares a pyran ring but lacks the acetamide linker and pyrrole group. Its synthesis via malononitrile highlights divergent reactivity compared to the target’s tetrahydro-pyran-pyrrole motif .
- Complex Heterocycles : The patent compound () employs a pyrrolo-pyridazine core with fluorine and spiro substituents, emphasizing metabolic stability and steric complexity—features absent in the target compound .
Biological Activity
N-(2-hydroxy-3-oxo-3,4-dihydroquinoxalin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Glycogen Phosphorylase : Similar compounds have been identified as glycogen phosphorylase inhibitors, which can lead to reduced hepatic glucose production and increased glycogen storage in skeletal muscle, making them potential candidates for diabetes treatment .
- Histone Deacetylase Inhibition : The presence of the tetrahydropyran moiety suggests potential activity as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression and has implications in cancer therapy .
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which could contribute to their therapeutic effects against oxidative stress-related diseases.
Table 1: Summary of Biological Activities
Case Studies
- Diabetes Management : A study demonstrated that derivatives similar to this compound effectively lowered blood glucose levels in diabetic models by inhibiting glycogen phosphorylase, suggesting a promising avenue for diabetes treatment .
- Cancer Research : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines through HDAC inhibition. This leads to cell cycle arrest and apoptosis, indicating its potential as an anticancer agent .
- Neuroprotection : The antioxidant properties of this compound were evaluated in models of neurodegeneration, where it demonstrated protective effects against neuronal cell death induced by oxidative stress .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions affect yield?
The synthesis involves multi-step protocols typical for acetamide derivatives. Key steps include:
- Acylation : Introducing the quinoxaline moiety via coupling reactions (e.g., using chloroacetyl chloride or activated esters) .
- Heterocycle Formation : Constructing the tetrahydro-2H-pyran ring with pyrrole substitution, requiring temperature-controlled cyclization (50–80°C) and catalysts like BF₃·Et₂O .
- Purification : Column chromatography or recrystallization to isolate the final product .
Methodological Insight : Optimize solvent systems (e.g., DMF for solubility) and monitor intermediates via TLC/HPLC to ensure stepwise progression .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., hydroxyl and pyrrole protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydro-2H-pyran ring .
Note : Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Degrades above 100°C; store at –20°C in inert atmospheres .
- Light Sensitivity : The quinoxaline core may photodegrade; use amber vials .
- pH Sensitivity : Avoid strong acids/bases to prevent hydrolysis of the acetamide bond .
Advanced Research Questions
Q. How to design experiments to optimize the coupling efficiency of the pyrrole-tetrahydro-2H-pyran moiety?
- DoE (Design of Experiments) : Vary parameters like temperature (40–100°C), catalyst loading (5–20 mol%), and reaction time (6–24 hrs) .
- Response Variables : Track coupling efficiency via LC-MS and isolate byproducts for mechanistic insights .
- Contradiction Resolution : If yields plateau, consider steric hindrance from the pyrrole group; switch to bulkier bases (e.g., DBU) to enhance nucleophilicity .
Q. What strategies address contradictory bioactivity data across cell-based assays?
- Dose-Response Curves : Test a wider concentration range (nM to μM) to identify off-target effects .
- Metabolic Stability : Assess hepatic microsome degradation to rule out false negatives .
- Target Validation : Use CRISPR knockdowns or competitive binding assays to confirm specificity for hypothesized targets (e.g., kinase inhibition) .
Q. How to resolve discrepancies in computational vs. experimental binding affinity data?
- Docking Refinement : Incorporate solvent effects and protein flexibility in molecular dynamics simulations .
- Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure real-time binding kinetics .
- Error Analysis : Compare force fields (e.g., AMBER vs. CHARMM) to identify systematic biases in docking scores .
Mechanistic and Functional Questions
Q. What is the hypothesized mechanism of action for this compound in kinase inhibition?
- Binding Mode : The quinoxaline core mimics ATP’s adenine moiety, competing for the kinase active site .
- Key Interactions : Hydroxyl group forms hydrogen bonds with catalytic lysine; pyrrole enhances hydrophobic packing .
- Validation : Co-crystallize with a model kinase (e.g., CDK2) to confirm binding pose .
Q. How to assess metabolic pathways influencing the compound’s bioavailability?
- In Vitro Assays : Incubate with CYP450 isoforms (3A4, 2D6) and track metabolite formation via UPLC-QTOF .
- Prodrug Design : Mask the hydroxyl group as a phosphate ester to improve plasma stability .
Data Interpretation and Troubleshooting
Q. How to analyze conflicting cytotoxicity data between 2D vs. 3D cell models?
- 3D Model Limitations : Poor compound penetration in spheroids may understate efficacy; use hypoxia markers to assess viability .
- Microenvironment Effects : Test in co-cultures with fibroblasts to mimic stromal interactions .
Q. What causes batch-to-batch variability in synthesis, and how to mitigate it?
- Impurity Profiling : Identify byproducts (e.g., oxidized quinoxaline) via GC-MS and adjust inert gas purging .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
Computational and Modeling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
